Zero Cross-Reactivity with hLH: A Critical Differentiator Over Full-Length β-hCG and CTP (109-145) Immunogens
Antibodies generated against the hCGβ (109-119) amide peptide demonstrate a critical advantage in diagnostic specificity. A monoclonal antibody (clone hCG-N-C2) derived from this peptide showed 0% cross-reactivity with human luteinizing hormone (hLH) in a sandwich ELISA, while a second clone (hCG-N-C5) had only 13.7% cross-reactivity [1]. This is a stark contrast to polyclonal antisera against the entire hCG β-subunit, which typically exhibit significant cross-reactivity with hLH due to their high sequence homology [2]. The longer C-terminal peptide, hCGβ CTP (109-145), was also noted in patent literature to have low immunogenicity and did not guarantee hLH specificity [3].
| Evidence Dimension | Monoclonal antibody cross-reactivity with hLH |
|---|---|
| Target Compound Data | 0% (clone hCG-N-C2) and 13.7% (clone hCG-N-C5) |
| Comparator Or Baseline | Whole β-hCG or hCGβ CTP (109-145) polyclonal antisera demonstrating significant cross-reactivity with hLH |
| Quantified Difference | 100% reduction in cross-reactivity for the lead clone (0%) compared to typical anti-β-hCG sera; a substantial improvement over the noted cross-reactivity of alternative CTP fragments. |
| Conditions | Sandwich ELISA using Immulon II microwells; hCG β-subunit and whole hCG as positive controls, hLH as negative control. |
Why This Matters
This data is paramount for IVD kit manufacturers; procuring the 109-119 amide peptide is essential to develop monoclonal antibodies with zero hLH cross-reactivity, which is unattainable with the whole beta subunit or the longer 109-145 CTP, directly impacting assay specificity and clinical false-positive rates.
- [1] Huang, Z. (1999). Generation of Human chorionic gonadotropin Beta Subunit Specific Monoclonal Antibody Using a Synthetic Peptide. (Master's thesis, Old Dominion University). DOI: 10.25777/t4sd-j123. View Source
- [2] Torres, J. V., Yoshioka, N., & Atassi, M. Z. (1987). Antigenic regions on the beta chain of human chorionic gonadotropin and development of hormone specific antibodies. Immunological Investigations, 16(7), 607–618. View Source
- [3] Bidart, J. M., Bellet, D., & Bohuon, C. (1996). U.S. Patent No. 5,496,551. Washington, DC: U.S. Patent and Trademark Office. View Source
